molecular formula C8H9ClN2O2 B11903017 Ethyl 2-amino-4-chloro-pyridine-3-carboxylate

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate

Cat. No.: B11903017
M. Wt: 200.62 g/mol
InChI Key: AKANVIVADNJDCT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate is a pyridine derivative characterized by a chloro substituent at position 4, an amino group at position 2, and an ethyl carboxylate ester at position 2. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of its functional groups, which make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination complexes.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 2-amino-4-chloropyridine-3-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

AKANVIVADNJDCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-chloro-pyridine-3-carboxylate typically involves the reaction of 2-amino-4-chloro-pyridine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position undergoes nucleophilic substitution under both catalytic and non-catalytic conditions:

Reactivity Drivers :

  • Electron-withdrawing effects of the pyridine ring and ester group activate the C–Cl bond for displacement .

  • Steric accessibility of the 4-position facilitates substitution compared to hindered positions .

Reported Reactions :

Reaction TypeConditionsProductYieldSource
Sonogashira Coupling Pd/C, CuI, TMS-acetylene, 120°CEthyl 2-amino-4-(alkynyl)-pyridine-3-carboxylate65%
Hydrogenation H₂, Pd/C, CH₃OH, RTEthyl 2-amino-pyridine-3-carboxylate (dechlorinated)>90%
Biocatalytic Hydroxylation Rhodococcus sp. MAK1, 30°CEthyl 2-amino-4-hydroxy-pyridine-3-carboxylate97%

The Sonogashira reaction (e.g., with trimethylsilylacetylene) proceeds efficiently at elevated temperatures , while hydrogenation selectively removes chlorine without affecting the ester . Biocatalytic methods offer regioselective hydroxylation under mild conditions .

Amino Group Functionalization

The 2-amino group participates in condensation and acylation reactions:

Key Transformations :

  • Schiff Base Formation : Reacts with aldehydes/ketones in ethanol under reflux to form imines.

  • Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives at room temperature .

  • Heterocycle Synthesis : Serves as a precursor for pyrazolo[4,3-b]pyridines via cyclocondensation with β-ketoesters .

Notable Example :

  • Reaction with diethyl maleate under basic conditions produces ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, a key intermediate for insecticides like chlorantraniliprole .

Ester Group Modifications

The ethyl ester undergoes hydrolysis and transesterification:

Hydrolysis :

  • Acidic Conditions : Concentrated HCl reflux yields 2-amino-4-chloro-pyridine-3-carboxylic acid.

  • Basic Conditions : NaOH/EtOH provides the sodium carboxylate salt .

Transesterification :

  • Methanol/H₂SO₄ converts the ethyl ester to methyl ester at 60°C .

Intermolecular Interactions and Crystal Packing

Non-covalent interactions influence reactivity and stability:

  • Hydrogen Bonding : The amino group forms N–H···N hydrogen bonds with pyridine N-atoms, creating cyclic dimers .

  • Halogen Interactions : Short Cl···Cl contacts (3.278 Å) stabilize crystal structures .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes nitration and sulfonation at the 5-position (meta to substituents):

  • Nitration (HNO₃/H₂SO₄) produces 5-nitro derivatives.

  • Selectivity is guided by the directing effects of the amino and ester groups.

Stability and Degradation

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures.

  • Photodegradation : UV exposure leads to partial dechlorination and ester hydrolysis .

This compound’s multifunctional reactivity enables its use in synthesizing complex molecules, though steric and electronic factors must be carefully balanced to optimize reaction outcomes . Experimental protocols from analogous chloropyridines provide a reliable foundation for predicting its behavior in untested reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate serves as a precursor for various biologically active molecules. Its derivatives have shown promise in:

  • Antimicrobial Activity : Compounds derived from this structure exhibit significant antimicrobial properties against various bacterial strains, including Bacillus subtilis and Aspergillus niger. For instance, derivatives with nitro and amino substituents have demonstrated enhanced activity .
  • Anti-inflammatory Agents : Research indicates that similar compounds have potential anti-inflammatory effects, making them candidates for therapeutic development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound. The minimum inhibitory concentrations (MICs) were determined against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity, with MIC values significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)Activity
Derivative A16Strong
Derivative B32Moderate
Derivative C64Weak

Case Study 2: Biotransformation

The biotransformation of this compound was investigated using whole cells of Burkholderia sp. MAK1. The study demonstrated high conversion rates at optimal temperatures, yielding hydroxylated products with potential biological activities.

Temperature (°C)Conversion Rate (%)
3097
3595
40Inactive

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-chloro-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with biological macromolecules, leading to changes in their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 2-amino-4-chloro-pyridine-3-carboxylate and related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight
This compound Not provided C₈H₉ClN₂O₂ 2-amino, 4-chloro, 3-ethyl carboxylate ~200.62 (estimated)
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate 1198475-44-3 C₉H₇ClF₃NO₂ 3-chloro, 4-trifluoromethyl, 2-ethyl carboxylate 261.61
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate 96507-72-1 C₉H₁₂ClNO₃ 4-chloro, 3-formyl, 1-ethyl carboxylate (dihydro) 217.65
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Not provided C₁₁H₁₅ClN₂Si 2-chloro, 4-amino, 3-trimethylsilyl ethynyl 270.85
Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate 2092127-39-2 C₉H₁₁ClN₂O₂ 2-amino, 6-chloro, 4-methyl, 3-ethyl carboxylate 214.65

Reactivity and Functional Group Influence

  • Electrophilic Substitution: The amino group at position 2 in this compound enhances electron density at adjacent positions, favoring electrophilic substitution reactions. In contrast, the trifluoromethyl group in Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate () introduces strong electron-withdrawing effects, reducing reactivity at position 3.
  • Substituent Position: Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate () differs in the placement of the chloro and methyl groups (positions 6 and 4 vs. 4 and 2 in the target compound), which may lead to distinct regioselectivity in further derivatization.

Biological Activity

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group, a chloro substituent, and an ester functional group. Its molecular formula is C₉H₈ClN₃O₂, which enhances its solubility and reactivity in various environments. The compound serves as a precursor for synthesizing biologically active derivatives.

Biological Activities

  • Antimicrobial Activity :
    This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    Compounds derived from this structure have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. Preliminary findings indicate that some derivatives exhibit IC₅₀ values comparable to established anti-inflammatory drugs like indomethacin .
  • Antiviral Potential :
    Research has highlighted the antiviral activities of pyridine derivatives, including this compound. It has shown promise against viruses such as the tobacco mosaic virus and herpes simplex virus .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Method A : Reaction of 2-amino-4-chloropyridine with ethyl chloroacetate followed by hydrolysis.
  • Method B : Utilization of microwave-assisted synthesis to enhance yields and reduce reaction times.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against a panel of pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anti-inflammatory Activity

In another investigation, derivatives of this compound were screened for COX inhibition. The findings are presented in Table 2.

CompoundIC₅₀ (μM)Comparison with Indomethacin (IC₅₀ μM)
Derivative A109
Derivative B129
Derivative C89

Q & A

Q. How can synthetic routes for Ethyl 2-amino-4-chloro-pyridine-3-carboxylate be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:

  • Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitution reactions.
  • Catalyst use: HATU or EDCI improves coupling efficiency in carboxylate ester formation .
  • Purification: Silica gel chromatography (hexane/EtOAc gradient) effectively isolates the compound from byproducts .

Q. Table 1: Representative Reaction Conditions

ParameterExample 1 Example 2
SolventN,N-DimethylacetamideDMSO
Temperature80°CRT (25°C)
CatalystK₂CO₃None
Reaction Time10 hours24 hours
Yield21%72%

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identifies substituent positions via coupling patterns. For example, aromatic protons at δ 6.70–7.34 ppm confirm pyridine ring substitution .
  • LC-MS : Validates molecular weight (e.g., [M+1]⁺ at m/z 328.2 ).
  • IR Spectroscopy : Detects C=O (ester) and N-H (amine) stretches at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively .

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer:

  • Solvent screening : Test mixtures like DCM/MeOH (4:1) or THF/H₂O for enhanced solubility.
  • Derivatization : Convert to a more soluble salt (e.g., HCl salt) via acid-base reactions .
  • Surfactant use : Additives like Tween-20 improve aqueous dispersion .

Q. What purification strategies mitigate byproduct formation in esterification reactions?

Methodological Answer:

  • Distillation : Remove low-boiling-point byproducts (e.g., ethanol) under reduced pressure.
  • Recrystallization : Use ethanol/water (3:1) to isolate pure crystals .
  • HPLC : Reverse-phase C18 columns resolve polar impurities .

Q. How should stability studies be designed for this compound under varying pH conditions?

Methodological Answer:

  • pH profiling : Incubate samples in buffers (pH 2–12) at 25°C and 40°C.
  • Kinetic analysis : Monitor degradation via UV-Vis (λ = 254 nm) at intervals (0, 24, 48 hrs) .
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) to acidic formulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K for single-crystal diffraction .
  • Structure solution : SHELXT determines space groups (e.g., P2₁/c) and initial phases .
  • Refinement : SHELXL refines anisotropic displacement parameters (R₁ < 0.05) .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.21, 12.34, 15.67
β (°)98.5
R₁ (Final)0.054
CCDC Deposit876543

Q. How to address contradictions in NMR data between theoretical predictions and experimental results?

Methodological Answer:

  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-311G**) to simulate NMR shifts .
  • Solvent effects : Account for DMSO-d₆ or CDCl₃-induced shifts using the IEF-PCM model .
  • Dynamic effects : Analyze tautomerization via variable-temperature NMR (e.g., 25°C to 60°C) .

Q. What role do substituent effects play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett analysis : Correlate σ values of substituents (e.g., -Cl, -NH₂) with reaction rates in Suzuki-Miyaura couplings .
  • Steric maps : Calculate %Vbur to assess hindrance at the 4-chloro position .
  • Kinetic profiling : Monitor Pd-catalyzed reactions via in situ IR to identify rate-limiting steps .

Q. How to elucidate reaction mechanisms involving this compound using isotopic labeling?

Methodological Answer:

  • ¹³C-Labeling : Synthesize the compound with ¹³C at the carboxylate carbon to track decarboxylation pathways .
  • ²H-KIE Studies : Compare kH/kD in H/D exchange experiments to identify proton transfer steps .
  • MS/MS Fragmentation : Trace labeled intermediates via collision-induced dissociation .

Q. How can computational methods predict biological activity based on structural modifications?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, TPSA, and H-bond counts to correlate structure with enzyme inhibition .
  • Docking simulations : AutoDock Vina screens against targets (e.g., kinase domains) to prioritize derivatives .
  • ADMET profiling : Predict BBB permeability (e.g., <2% for unmodified compound) via SwissADME .

Data Contradiction Analysis Example
Conflict : Discrepancy in reported melting points (e.g., 120°C vs. 135°C).
Resolution :

  • Source validation : Cross-check purity (HPLC >98%) and crystallization solvents .
  • Polymorphism screening : Perform DSC to detect polymorphic forms .

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